molecular formula C19H34O B177444 trans-4-[2-(4-Pentylcyclohexyl)ethyl]cyclohexanone CAS No. 121040-08-2

trans-4-[2-(4-Pentylcyclohexyl)ethyl]cyclohexanone

Cat. No.: B177444
CAS No.: 121040-08-2
M. Wt: 278.5 g/mol
InChI Key: ISFMATRVDNBZMP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-4-[2-(4-Pentylcyclohexyl)ethyl]cyclohexanone typically involves the reaction of 4-pentylcyclohexanone with ethylmagnesium bromide, followed by a series of purification steps to obtain the desired product . The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent any side reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: trans-4-[2-(4-Pentylcyclohexyl)ethyl]cyclohexanone can undergo oxidation reactions to form corresponding ketones or carboxylic acids.

    Reduction: It can be reduced to form alcohols using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as LiAlH4 or sodium borohydride (NaBH4) are commonly used.

    Substitution: Conditions vary depending on the substituent but often involve catalysts and specific solvents.

Major Products:

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted cyclohexanones depending on the reagents used.

Mechanism of Action

The mechanism of action of trans-4-[2-(4-Pentylcyclohexyl)ethyl]cyclohexanone primarily involves its role as a building block in liquid crystal synthesis. The compound’s molecular structure allows it to align in specific orientations under electric fields, which is a fundamental property required for liquid crystal displays . The molecular targets and pathways involved are related to the alignment and reorientation of liquid crystal molecules in response to external stimuli.

Comparison with Similar Compounds

  • trans-4-[2-(4-Butylcyclohexyl)ethyl]cyclohexanone
  • trans-4-[2-(4-Hexylcyclohexyl)ethyl]cyclohexanone
  • trans-4-[2-(4-Octylcyclohexyl)ethyl]cyclohexanone

Comparison: While these similar compounds share a common cyclohexanone backbone, the length of the alkyl chain (butyl, hexyl, octyl) varies. This variation can influence the physical properties such as melting point and solubility, as well as the alignment behavior in liquid crystal applications . trans-4-[2-(4-Pentylcyclohexyl)ethyl]cyclohexanone is unique due to its specific alkyl chain length, which provides an optimal balance of properties for certain liquid crystal applications .

Properties

IUPAC Name

4-[2-(4-pentylcyclohexyl)ethyl]cyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H34O/c1-2-3-4-5-16-6-8-17(9-7-16)10-11-18-12-14-19(20)15-13-18/h16-18H,2-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISFMATRVDNBZMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1CCC(CC1)CCC2CCC(=O)CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H34O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20476102
Record name TRANS-4-[2-(4-PENTYLCYCLOHEXYL)ETHYL]CYCLOHEXANONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20476102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121040-08-2
Record name TRANS-4-[2-(4-PENTYLCYCLOHEXYL)ETHYL]CYCLOHEXANONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20476102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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